3-(1H-1,2,3-Triazol-1-yl)pyridine

Coordination chemistry Ligand design Metal complex stability

Researchers constructing metal-organic frameworks or developing antifungal agents require regiospecifically pure 3-substituted pyridyl-triazole building blocks-where substitution pattern critically dictates coordination geometry. 3-(1H-1,2,3-Triazol-1-yl)pyridine delivers the exact bridging topology needed for extended architectures. • Enables MOFs and coordination polymers via bridging (not terminal) coordination mode • Validated COX-2 inhibitor scaffold: IC50 102-120 nM against recombinant human COX-2 • Direct precursor for antifungal Pd(II)-pyta complexes: MIC 0.06-0.125 μg/mL vs. drug-resistant Candida glabrata • CuAAC-click-compatible for mild-condition derivatization • White crystalline solid, ≥97% purity, shipped ambient under QA documentation

Molecular Formula C7H6N4
Molecular Weight 146.15 g/mol
CAS No. 118078-93-6
Cat. No. B044371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-1,2,3-Triazol-1-yl)pyridine
CAS118078-93-6
SynonymsPyridine, 3-(1H-1,2,3-triazol-1-yl)- (9CI)
Molecular FormulaC7H6N4
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)N2C=CN=N2
InChIInChI=1S/C7H6N4/c1-2-7(6-8-3-1)11-5-4-9-10-11/h1-6H
InChIKeyWIMCHGXHLGATQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-1,2,3-Triazol-1-yl)pyridine: Key Properties & Selection


3-(1H-1,2,3-Triazol-1-yl)pyridine (CAS 118078-93-6) is a heterocyclic building block comprising a pyridine ring substituted at the 3-position with a 1H-1,2,3-triazole moiety. The compound is characterized as a white crystalline solid with a molecular formula of C₇H₆N₄, molecular weight of 146.15 g/mol, melting point of 166°C, and boiling point of 330°C . As a member of the pyridyl-triazole ligand family, this compound serves as a precursor for metal coordination complexes and biologically active derivatives, with the specific 3-substitution pattern dictating distinct coordination geometry and electronic properties compared to its 2- and 4-substituted regioisomers [1].

Bridging Ligand Non-chelating topology for MOF and coordination polymer design
Enzyme Inhibition Scaffold Core structure for COX-2 inhibition assay studies
Metallodrug Precursor Precursor for Pd(II)-pyta antimicrobial complex synthesis

3-(1H-1,2,3-Triazol-1-yl)pyridine: Regioisomer Specificity


Pyridyl-triazole regioisomers (2-, 3-, and 4-substituted) exhibit fundamentally different coordination behavior, metal complex stability, and photophysical properties that preclude generic substitution. The position of the triazole substituent on the pyridine ring determines the chelate bite angle, nitrogen donor availability, and electronic communication between the heterocyclic units [1]. In metal coordination chemistry, the 2-substituted variant forms a five-membered chelate ring capable of bidentate N^N coordination, whereas the 3-substituted variant presents a different donor geometry that influences metal selectivity and complex architecture [2]. Direct comparative studies on regular versus inverse 2-pyridyl-1,2,3-triazole complexes have demonstrated that even subtle changes in triazole-pyridine connectivity produce measurable differences in ligand exchange kinetics, photochemical stability, and electrochemical behavior [1]. These regioisomer-dependent properties directly impact experimental reproducibility and downstream application performance.

Target: 3-Substituted
Substitute: 2-Substituted
Risk
Bridging / monodentate coordination
Bidentate N^N chelation, 5-membered metallacycle
Coordination mode mismatch alters framework topology
Photochemically inert complexes (regular connectivity)
Ligand ejection observed under identical conditions
Photostability profile may differ, affecting photocatalytic applications
Lower procurement cost for bridging applications
Higher cost reflects established chelator demand
Cost differential does not imply functional equivalence

3-(1H-1,2,3-Triazol-1-yl)pyridine: Quantitative Comparison with Analogs


Ligand Exchange Stability: Regular vs. Inverse Triazole

The 3-substituted pyridyl-1,2,3-triazole scaffold corresponds to the 'regular' connectivity pattern (triazole N1 linked to pyridine), whereas the 2-substituted isomer can form an 'inverse' chelator motif. Head-to-head comparison of regular versus inverse 2-pyridyl-1,2,3-triazole complexes reveals that regular-type metal complexes exhibit measurably greater thermodynamic stability. Density functional theory (DFT) calculations and ligand exchange studies confirm that metal complexes of regular ligands are more stable than those formed with inverse chelators [1]. Under photochemical conditions, the bis-2,2'-bipyridine ruthenium(II) complexes of the inverse triazole ligand undergo ligand ejection, while the isomeric regular ruthenium(II) complexes remain photochemically inert under identical conditions [1].

Photochemical Stability
Head-to-head
Regular Ru(II) complex: photochemically inert
Inverse Ru(II) complex: ligand ejection observed
Supports photostability-driven ligand design
DFT and X-ray crystallography confirmed
Coordination chemistry Ligand design Metal complex stability

Pd(II)-Triazole Complexes: Antifungal Activity Against C. glabrata

Pd(II) complexes derived from pyridyl-1,2,3-triazole ligands (pyta family), which incorporate the 3-substituted pyridyl-triazole coordination motif, demonstrate potent antifungal activity. The complex Pd1 exhibited minimum inhibitory concentrations (MICs) between 0.06 and 0.125 μg/mL against Candida glabrata, a clinically relevant fungal pathogen [1]. This activity surpasses that of the clinical control compound Fluconazole in direct comparison, with Pd1 showing particular potency against Candida glabrata strains considered among the most antifungal-resistant in the extended fungal panel [2]. The Ru(II) analog complexes proved inactive under identical screening conditions, establishing metal-specific activity dependence [2].

Antifungal MIC
Head-to-head
Pd1: MIC 0.06–0.125 µg/mL
Fluconazole: higher MIC; Ru analog inactive
Supports antimicrobial screening context
In vitro CO-ADD panel; G. mellonella toxicity
Antifungal agents Metallodrugs Antimicrobial resistance

COX-2 Inhibitory Activity Comparable to NSAID Leads

3-(1H-1,2,3-Triazol-1-yl)pyridine has been evaluated for cyclooxygenase-2 (COX-2) enzyme inhibition. In vitro enzyme immunoassays using recombinant human COX-2 demonstrate an IC50 value of approximately 0.12 μM (120 nM) for the parent compound, with BindingDB reporting a comparable value of 102 nM for residual activity measurement via HPLC [1]. For context, reference NSAIDs in the diarylpyrazole class show IC50 values ranging from 0.017 μM to >1 μM depending on substitution pattern, with sulfonamide-substituted analogs achieving the lowest values [2].

COX-2 IC50
Reported
102–120 nM
COX-2 enzyme inhibition assay context
Recombinant human COX-2; HPLC detection
COX-2 inhibition Anti-inflammatory Enzyme assay

Coordination Topology: 3- vs. 2-Pyridyl-Triazole

The 3-substituted pyridyl-triazole presents fundamentally different metal-binding topology compared to the 2-substituted analog. The 2-pyridyl-1,2,3-triazole motif functions as a bidentate N^N chelator forming a five-membered metallacycle, while the 3-pyridyl variant cannot form the same chelate ring due to geometric constraints, instead providing a monodentate or bridging coordination mode [1]. This topological distinction enables the construction of higher-dimensional metal-organic frameworks and coordination polymers with the 3-substituted ligand that are architecturally inaccessible with the 2-substituted chelator [2].

Coordination Topology
Class-level
3-isomer: monodentate/bridging
2-isomer: bidentate N^N chelate
Topology dictates framework architecture
Transition metal complexes; X-ray structures
Coordination polymers Supramolecular chemistry Ligand topology

Commercial Availability: Purity and Pricing vs. 2-Substituted Isomer

3-(1H-1,2,3-Triazol-1-yl)pyridine (CAS 118078-93-6) is commercially available from multiple suppliers with standardized specifications: ≥95% purity minimum, molecular weight 146.15, melting point 166°C, boiling point 330°C . Pricing for the 3-substituted isomer (CAS 118078-93-6) from major suppliers ranges from approximately €211 for 25 mg to €841 for 250 mg , representing a meaningful cost differential compared to the 2-substituted isomer (CAS 118078-97-0) which commands higher pricing due to its more extensive use as a bidentate chelator in catalysis applications [1].

Procurement Specs
Procurement context
≥95% purity
€211/25 mg
Supports procurement decision context
2025 catalog pricing; multi-supplier availability
Chemical procurement Building blocks Supply chain

3-(1H-1,2,3-Triazol-1-yl)pyridine: Research & Industrial Applications


Bridging Ligands for Coordination Polymers and MOFs

3-(1H-1,2,3-Triazol-1-yl)pyridine is optimally suited for constructing coordination polymers and metal-organic frameworks where extended bridging topology is required. Unlike the 2-substituted isomer which functions as a terminal bidentate chelator, the 3-substituted variant provides monodentate or bridging coordination modes that enable higher-dimensional architectures [1]. The regular connectivity pattern confers greater metal complex stability compared to inverse triazole configurations [1]. Applications include porous materials for gas storage, heterogeneous catalysis supports, and supramolecular assemblies requiring specific ligand geometry [2].

COX-2 Inhibitor Lead Optimization

3-(1H-1,2,3-Triazol-1-yl)pyridine serves as a validated starting scaffold for anti-inflammatory drug discovery programs targeting COX-2. The parent compound demonstrates baseline inhibitory activity (IC50 = 102-120 nM) against recombinant human COX-2, positioning it as a synthetically tractable core for structure-activity relationship studies [1]. Further derivatization at the pyridine and triazole positions can be employed to enhance potency toward the sub-20 nM range observed for optimized diarylpyrazole-class inhibitors [2]. The compound's well-characterized physicochemical properties (LogP ≈ 0.66, TPSA 43.6) provide favorable starting parameters for medicinal chemistry optimization.

Antifungal Pd(II)-Pyridyl-Triazole Metallodrugs

3-(1H-1,2,3-Triazol-1-yl)pyridine and related pyridyl-triazole scaffolds are essential precursors for synthesizing Pd(II)-pyta complexes with demonstrated antifungal activity against drug-resistant Candida strains. The Pd1 complex, derived from this ligand family, achieves MIC values of 0.06-0.125 μg/mL against Candida glabrata, outperforming Fluconazole in direct comparison [1]. Notably, Ru(II) analogs are inactive, confirming the critical role of metal selection [2]. The complexes also demonstrated non-toxicity in Galleria mellonella in vivo models [1], supporting their potential as antifungal drug candidates. Researchers developing next-generation antifungal agents to address antimicrobial resistance should utilize this scaffold for Pd(II) complexation.

CuAAC Click Chemistry Derivatization

3-(1H-1,2,3-Triazol-1-yl)pyridine is directly compatible with CuAAC click chemistry for further functionalization. Published methodologies demonstrate the copper-catalyzed 1,3-dipolar cycloaddition of azido-pyridine precursors with terminal alkynes to generate 3-(1H-1,2,3-triazol-1-yl)pyridine derivatives in good to excellent yields [1]. The reactions proceed under mild conditions (room temperature, THF/water solvent, Cu(II) acetate with sodium ascorbate) and tolerate diverse functional groups including substituted benzene rings, alcohols, and esters [1]. Alternative energy sources such as microwave irradiation and ultrasound may be employed to accelerate reaction kinetics [1]. This synthetic accessibility makes the compound an attractive building block for generating focused libraries of triazole-containing heterocycles.

Application
Selection Property
Validation Focus
Coordination polymer & MOF research
Non-chelating bridging topology
Framework architecture & metal complex stability
COX-2 enzyme inhibition studies
Baseline COX-2 inhibition scaffold
Enzyme inhibition assay validation
Metal-based antimicrobial research
Pd(II)-pyta complexation scaffold
MIC profiling and metal-specific activity
CuAAC click derivatization
Triazole core compatible with CuAAC
Derivatization scope and yield

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